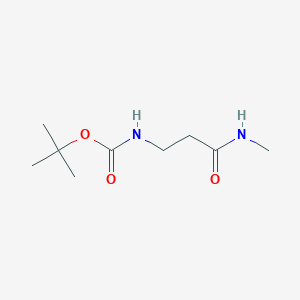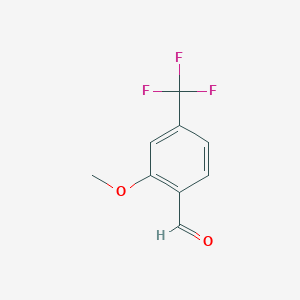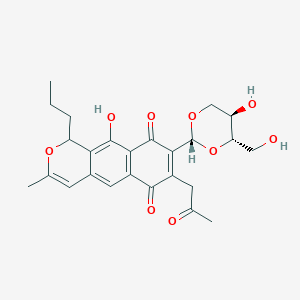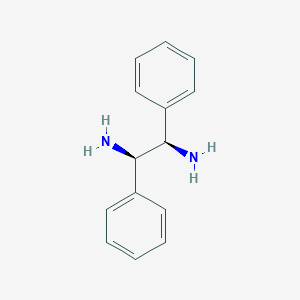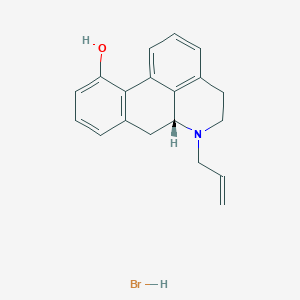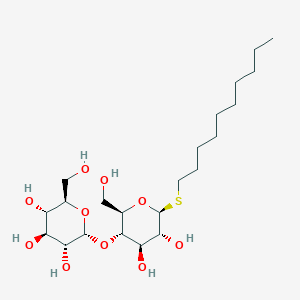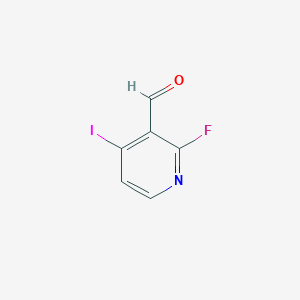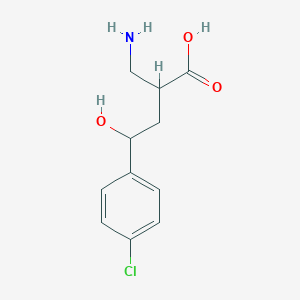
N-(2,3-Dimethylimidazol-4-YL)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethylimidazol-4-YL)butanamide, also known as DMIBA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMIBA belongs to the class of imidazole-based compounds and is structurally similar to histamine, a neurotransmitter that plays a crucial role in various physiological processes.
作用機序
N-(2,3-Dimethylimidazol-4-YL)butanamide exerts its effects by binding to histamine receptors, specifically the H4 receptor. This binding activates a signaling cascade that ultimately leads to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of N-(2,3-Dimethylimidazol-4-YL)butanamide is its relatively simple synthesis method, making it easily accessible for laboratory experiments. However, this compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
将来の方向性
Future research on N-(2,3-Dimethylimidazol-4-YL)butanamide should focus on further elucidating its mechanism of action and potential therapeutic applications. Studies should also investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, research should explore the potential of this compound in combination with other anticancer agents for improved efficacy.
合成法
N-(2,3-Dimethylimidazol-4-YL)butanamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylimidazole with butyric anhydride in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylimidazole with butyric acid and an acylating agent such as acetic anhydride.
科学的研究の応用
N-(2,3-Dimethylimidazol-4-YL)butanamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
特性
CAS番号 |
133694-41-4 |
|---|---|
分子式 |
C9H15N3O |
分子量 |
181.23 g/mol |
IUPAC名 |
N-(2,3-dimethylimidazol-4-yl)butanamide |
InChI |
InChI=1S/C9H15N3O/c1-4-5-9(13)11-8-6-10-7(2)12(8)3/h6H,4-5H2,1-3H3,(H,11,13) |
InChIキー |
LYPZTDJDGBOAJT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CN=C(N1C)C |
正規SMILES |
CCCC(=O)NC1=CN=C(N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



